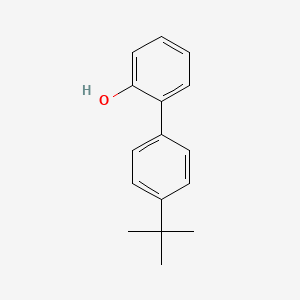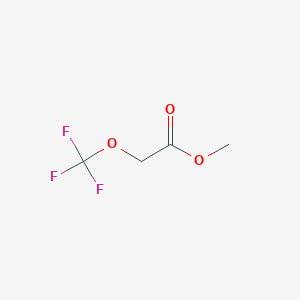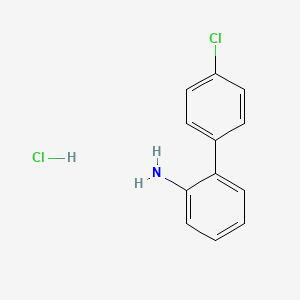
4'-Chloro-biphenyl-2-ylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Chloro-biphenyl-2-ylamine hydrochloride is an organic compound with the molecular formula C12H11Cl2N. It is a derivative of biphenyl, where an amine group is attached to the second position and a chlorine atom is attached to the fourth position of the biphenyl ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
It is used as a reagent in the synthesis of boscalid , a fungicide that acts by inhibiting spore germination and germ tube elongation .
Mode of Action
As a reagent in the synthesis of boscalid , it may contribute to the fungicidal properties of the resulting compound.
Biochemical Pathways
Boscalid, a compound synthesized using this reagent, inhibits spore germination and germ tube elongation , suggesting that it may affect fungal growth and development pathways.
Biochemical Analysis
Biochemical Properties
It is known that aromatic amines, such as this compound, can participate in amino substitution reactions and aromatic electrophilic substitution reactions .
Molecular Mechanism
It is known that aromatic amines can interact with biomolecules through binding interactions , but the specific interactions of this compound with enzymes, proteins, or other biomolecules have not been documented.
Temporal Effects in Laboratory Settings
The compound is stable under normal temperatures and pressures . It should be stored in a dark place, in an inert atmosphere, at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-biphenyl-2-ylamine hydrochloride typically involves the following steps:
Nitration: Biphenyl is nitrated to form 4’-chloro-2-nitrobiphenyl.
Reduction: The nitro group is reduced to an amine group using reducing agents such as iron powder in the presence of hydrochloric acid.
Hydrochloride Formation: The resulting 4’-chloro-2-aminobiphenyl is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of 4’-Chloro-biphenyl-2-ylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
- Continuous flow reactors for nitration and reduction steps.
- Efficient separation and purification techniques such as crystallization and recrystallization to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions: 4’-Chloro-biphenyl-2-ylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can undergo coupling reactions with diazonium salts to form azo compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides and conditions like basic or acidic environments.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Azo Compounds: Formed from coupling reactions.
Substituted Biphenyls: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
4’-Chloro-biphenyl-2-ylamine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and dyes
Comparison with Similar Compounds
- 4’-Chloro-4’-bromodiphenylamine
- 4-Chloro-4’-nitrobiphenyl
- 4’-Fluoro-biphenyl-2-ylamine
- 4-Aminophenylboronic acid
- Aniline
- 4-Bromoaniline
Uniqueness: 4’-Chloro-biphenyl-2-ylamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable as an intermediate in the synthesis of various specialized compounds .
Properties
IUPAC Name |
2-(4-chlorophenyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN.ClH/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14;/h1-8H,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPNZZLTBCGHRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
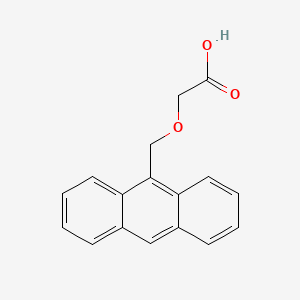

![[4-(2,3-Dimethylphenoxy)phenyl]amine hydrochloride](/img/structure/B6350319.png)
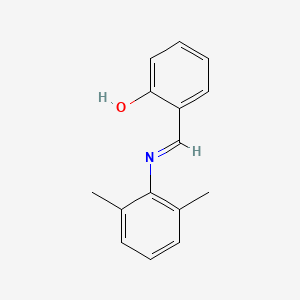

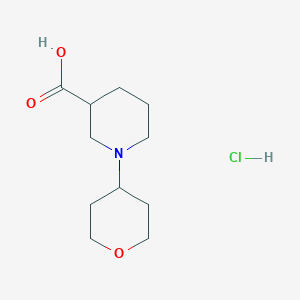
![[2-(Biphenyl-4-yloxy)-5-(trifluoromethyl)phenyl]amine hydrochloride](/img/structure/B6350354.png)
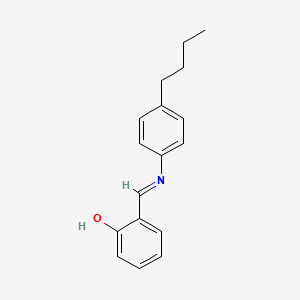
![2-[4-(4-Dimethylaminophenyl)-1,3-butadienyl]-1,3,3-trimethyl-3H-indolium perchlorate](/img/structure/B6350361.png)
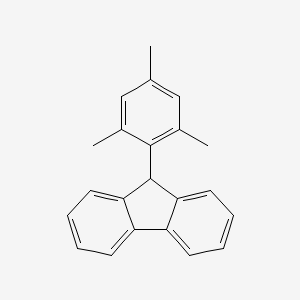
![N1,N2-Bis[4-(trifluoromethoxy)phenyl]-1,2-hydrazine dicarboxamide](/img/structure/B6350379.png)
